molecular formula C10H22Cl2N2 B13330427 (R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride

(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride

Cat. No.: B13330427
M. Wt: 241.20 g/mol
InChI Key: BTABJBOONRUSGT-KLQYNRQASA-N
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Description

®-3-Azaspiro[55]undecan-8-amine dihydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to further reactions, including pH adjustment, reaction with pivaloyl chloride, and treatment with sodium hypochlorite solution, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
  • 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
  • 1,7-Dioxaspiro[5.5]undecane

Uniqueness

®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride is unique due to its specific spiro structure and the presence of an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(10R)-3-azaspiro[5.5]undecan-10-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c11-9-2-1-3-10(8-9)4-6-12-7-5-10;;/h9,12H,1-8,11H2;2*1H/t9-;;/m1../s1

InChI Key

BTABJBOONRUSGT-KLQYNRQASA-N

Isomeric SMILES

C1C[C@H](CC2(C1)CCNCC2)N.Cl.Cl

Canonical SMILES

C1CC(CC2(C1)CCNCC2)N.Cl.Cl

Origin of Product

United States

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